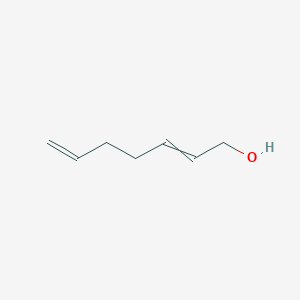

Hepta-2,6-dien-1-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

62019-06-1 |

|---|---|

Molecular Formula |

C7H12O |

Molecular Weight |

112.17 g/mol |

IUPAC Name |

hepta-2,6-dien-1-ol |

InChI |

InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h2,5-6,8H,1,3-4,7H2 |

InChI Key |

HWUMVJBWKZMIKH-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCC=CCO |

Origin of Product |

United States |

Derivatives and Analogs of Hepta 2,6 Dien 1 Ol

Structural Modifications of the Dienyl Chain

The reactivity and properties of hepta-2,6-dien-1-ol are intrinsically linked to its dienyl chain. Modifications to this backbone can lead to compounds with tailored characteristics. For instance, the position and geometry of the double bonds are crucial. While this compound features non-conjugated double bonds, shifting these to form a conjugated system, as in hepta-2,4-dien-1-ol, significantly alters its electronic properties and reactivity in cycloaddition reactions. ontosight.ai

Furthermore, the introduction of substituents along the carbon chain can dramatically influence the molecule's behavior. Methyl groups, for example, can be introduced at various positions to create analogs like (E)-2-methyl-hepta-2,6-dien-1-ol. chemicalbook.com These substitutions can affect the steric environment around the double bonds and the hydroxyl group, thereby modulating the molecule's reactivity in subsequent transformations.

Hydroxyl Group Derivatization and its Impact on Reactivity Profiles

The hydroxyl group of this compound is a prime site for derivatization, offering a gateway to a wide range of functional groups and influencing the molecule's reactivity. smolecule.com Common derivatizations include:

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, transforming the dienol into a different class of compound with unique reactive properties. smolecule.com

Esterification: Reaction with carboxylic acids or their derivatives yields esters. This not only protects the hydroxyl group but can also introduce new functionalities. For example, the formation of an allylic ester from a related dienol was a key step in the synthesis of epothilone (B1246373) derivatives. google.com

Etherification: Conversion to ethers, such as by Williamson ether synthesis, alters the polarity and hydrogen-bonding capabilities of the molecule.

Substitution: The hydroxyl group can be replaced by other functional groups, such as halides, through nucleophilic substitution reactions.

These derivatizations are not merely protective strategies; they fundamentally alter the electronic and steric nature of the molecule, thereby directing the course of subsequent reactions. For instance, converting the hydroxyl group to a better leaving group can facilitate nucleophilic substitution or elimination reactions.

Chiral Derivatives and Enantiomeric Purity Studies

The introduction of chirality into the this compound framework opens up possibilities for the synthesis of enantiomerically pure compounds, which is of paramount importance in medicinal chemistry and materials science. Chirality can be introduced in several ways:

Asymmetric Synthesis: Employing chiral catalysts or auxiliaries during the synthesis of the dienol or its precursors can lead to the formation of one enantiomer in excess. For example, asymmetric cyclopropanation has been used to create chiral cyclopropyl (B3062369) fragments that can be incorporated into more complex molecules. nih.gov

Resolution of Racemates: Separating a racemic mixture of a chiral this compound derivative into its constituent enantiomers.

Use of Chiral Starting Materials: Starting the synthesis from a naturally occurring chiral molecule.

The enantiomeric purity of these chiral derivatives is often determined using techniques like chiral High-Performance Liquid Chromatography (HPLC) or by forming diastereomeric derivatives with a chiral resolving agent and analyzing the mixture by NMR spectroscopy or HPLC. mdpi.comiranchembook.ir For instance, the enantiomeric excess of chiral falcarindiol (B120969) analogues, which share a similar structural motif, was determined by HPLC analysis. mdpi.com

Introduction of Heteroatoms within the Heptadienol Framework

Incorporating heteroatoms—atoms other than carbon and hydrogen—into the heptadienol framework can lead to significant changes in the molecule's structure, polarity, and reactivity. wikipedia.orgtaylorandfrancis.com Heteroatoms such as nitrogen, oxygen, or sulfur can be introduced into the carbon backbone or as part of functional groups.

For example, aza-analogs, where a carbon atom in the chain is replaced by a nitrogen atom, can be synthesized. These modifications can alter the basicity and nucleophilicity of the molecule. Similarly, the introduction of sulfur can lead to thioether or sulfone derivatives. The synthesis of a triaza-bicyclo-indol-1-ol analog, which contains multiple nitrogen heteroatoms within a bicyclic framework, highlights the structural diversity achievable through heteroatom incorporation. heteroletters.org

The introduction of heteroatoms can also influence the molecule's ability to coordinate with metal catalysts, potentially opening up new avenues for catalysis and functionalization. mpg.dersc.org

Syntheses and Characterization of Branched and Substituted Dienols

The synthesis of branched and substituted derivatives of this compound allows for the fine-tuning of its properties. Branching can increase the steric bulk of the molecule, which can influence the stereochemical outcome of reactions.

Various synthetic methods are employed to create these complex structures. For instance, olefination reactions, such as the Horner-Wadsworth-Emmons reaction, are powerful tools for constructing carbon-carbon double bonds with specific stereochemistry. The synthesis of cyano-substituted hepta-2,4,6-trienals demonstrates the use of olefination to introduce both a cyano group and extend the conjugated system. psu.edu

The characterization of these branched and substituted dienols relies on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for determining the connectivity of atoms and the stereochemistry of double bonds. Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the molecular formula. Infrared (IR) spectroscopy is used to identify the presence of key functional groups, such as the hydroxyl group and carbon-carbon double bonds.

Table of Synthesized Branched and Substituted Dienol Derivatives

| Compound Name | Key Substituents/Features | Synthetic Method Highlight | Reference |

| (E)-2-Methyl-hepta-2,6-dien-1-ol | Methyl group at C2 | Not specified | chemicalbook.com |

| (Z)-2-Cyano-3-ethoxy-1-phenylprop-3-en-1-ol | Cyano, ethoxy, and phenyl groups | Lithiation and reaction with benzaldehyde (B42025) | psu.edu |

| Triaza-bicyclo-indol-1-ol analog | Triaza-bicyclo and indole (B1671886) fragments | Multi-step synthesis involving copper catalysis | heteroletters.org |

This exploration into the derivatives and analogs of this compound showcases the remarkable versatility of this simple dienol. Through strategic modifications of its dienyl chain, derivatization of its hydroxyl group, introduction of chirality and heteroatoms, and the synthesis of branched and substituted variants, a vast chemical space can be accessed, paving the way for the discovery of new molecules with unique properties and potential applications.

Advanced Spectroscopic and Spectrometric Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the complete carbon and proton framework of an organic molecule.

The ¹H NMR spectrum of hepta-2,6-dien-1-ol provides detailed information about the electronic environment of each proton, their connectivity through spin-spin coupling, and the geometry of the double bonds. The chemical shifts (δ) are influenced by the electronegativity of the adjacent oxygen atom and the anisotropy of the double bonds.

Key expected signals include distinct resonances for the vinyl protons (H-2, H-3, H-6, H-7), the allylic protons (H-4, H-5), and the hydroxymethyl protons (H-1). The coupling constants (J-values) between adjacent protons are critical for confirming the sequence of atoms. For instance, the coupling between H-2 and H-3 would confirm their vicinal relationship. The magnitude of this J-coupling is also diagnostic of the stereochemistry of the C2=C3 double bond; a larger value (typically 12-18 Hz) indicates a trans (E) configuration, while a smaller value (6-12 Hz) suggests a cis (Z) configuration.

Table 1: Predicted ¹H NMR Data for (2E)-Hepta-2,6-dien-1-ol

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| H-1 (CH₂OH) | ~4.1 | Doublet | J ≈ 5-7 |

| H-2 (=CH) | ~5.7 | Doublet of Triplets | J ≈ 15, 6 |

| H-3 (=CH) | ~5.6 | Doublet of Triplets | J ≈ 15, 7 |

| H-4 (-CH₂-) | ~2.1 | Quartet | J ≈ 7 |

| H-5 (-CH₂-) | ~2.2 | Quartet | J ≈ 7 |

| H-6 (=CH) | ~5.8 | Multiplet | |

| H-7 (=CH₂) | ~5.0 | Multiplet |

Note: Predicted values are based on standard chemical shift tables and data from analogous structures. Actual values may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about the type of carbon atom (e.g., C=C, C-O, C-C). spectrabase.comchemicalbook.com For this compound, seven distinct signals are expected, corresponding to each carbon in the molecule. The chemical shifts confirm the presence of two C=C double bonds and a carbon singly bonded to an oxygen atom. libretexts.org

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (CH₂OH) | ~63 |

| C-2 (=CH) | ~125-135 |

| C-3 (=CH) | ~125-135 |

| C-4 (-CH₂-) | ~32 |

| C-5 (-CH₂-) | ~30 |

| C-6 (=CH) | ~138 |

Note: These are approximate values. The specific geometry (E/Z) at the C2=C3 bond can cause slight variations in the shifts of C1, C4, and adjacent carbons.

COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H coupling correlations. For this compound, it would show cross-peaks between H-1/H-2, H-2/H-3, H-3/H-4, H-4/H-5, and H-5/H-6, confirming the proton connectivity along the carbon chain.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom it is directly attached to. It allows for the definitive assignment of each carbon signal based on the already-assigned proton signals. For example, the proton signal at ~4.1 ppm would correlate with the carbon signal at ~63 ppm, assigning them to C-1 and H-1, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for piecing together the molecular fragments. Key correlations would include the H-1 protons showing a cross-peak to C-2 and C-3, and the H-4 protons showing correlations to C-2, C-3, C-5, and C-6, thereby locking in the structure.

The Nuclear Overhauser Effect (NOE) is a phenomenon where the transfer of nuclear spin polarization occurs between nuclei that are close in space, typically within 5 Å. wikipedia.orgucl.ac.uk NOE-based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are definitive in establishing stereochemistry. wgtn.ac.nz

To determine the geometry of the C2=C3 double bond, a NOESY experiment would be performed.

If the bond has an E (trans) configuration, an NOE would be observed between the proton on C-2 and the protons on C-4.

If the bond has a Z (cis) configuration, a strong NOE would be seen between the proton on C-2 and the proton on C-3. wgtn.ac.nz These through-space correlations provide conclusive evidence of the spatial arrangement of the atoms, which cannot be determined from through-bond coupling information alone.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy methods like IR and Raman are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. libretexts.org

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. nist.gov A strong, broad band around 3300-3400 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. C-H stretching vibrations for the sp²-hybridized carbons (on the double bonds) typically appear above 3000 cm⁻¹, while those for the sp³-hybridized carbons appear just below 3000 cm⁻¹. The C=C double bond stretching vibrations would result in medium-intensity peaks in the 1640-1680 cm⁻¹ region. A strong C-O stretching band would also be visible around 1050-1150 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. thermofisher.com The C=C stretching vibration, which may be weak to medium in the IR spectrum, often gives a strong signal in the Raman spectrum, making it a useful confirmatory technique.

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| O-H (Alcohol) | Stretch | 3200 - 3600 | Strong, Broad |

| =C-H (sp²) | Stretch | 3010 - 3100 | Medium |

| -C-H (sp³) | Stretch | 2850 - 3000 | Medium-Strong |

| C=C (Alkene) | Stretch | 1640 - 1680 | Medium-Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of this compound. The compound's molecular formula is C7H12O, corresponding to a molecular weight of approximately 112.17 g/mol . smolecule.comnih.gov In mass spectrometry, the molecule is ionized and then fragmented. The resulting mass-to-charge (m/z) ratios of the molecular ion and its fragments provide a distinctive fingerprint.

The molecular ion peak (M+) for this compound would be observed at an m/z corresponding to its molecular weight. Due to its structure as a primary alcohol, characteristic fragmentation patterns are expected. libretexts.orgsavemyexams.com A common fragmentation pathway for alcohols is the loss of a water molecule (H₂O), which would yield a significant peak at M-18, or m/z 94. savemyexams.com Another typical fragmentation is alpha-cleavage, the breaking of the C-C bond adjacent to the oxygen atom, which can lead to various fragment ions. libretexts.org The presence of double bonds in the dienol structure influences further fragmentation, leading to a complex but interpretable spectrum that confirms the compound's identity.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O | smolecule.comnih.gov |

| Molecular Weight | 112.17 g/mol | smolecule.comnih.gov |

| Monoisotopic Mass | 112.088815002 Da | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used method for the analysis of volatile compounds like this compound. cmbr-journal.comaesacademy.org This technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. cmbr-journal.com In a typical GC-MS analysis, the compound is injected into the GC system, where it is vaporized and separated from other components in a sample as it passes through a capillary column. uin-alauddin.ac.id

The separated this compound then enters the mass spectrometer, where it is ionized and fragmented, generating a unique mass spectrum. This spectrum serves as a chemical fingerprint, allowing for definitive identification by comparing it to spectral libraries, such as those from the NIST Mass Spectrometry Data Center. nih.gov GC-MS is instrumental in identifying this compound in complex mixtures, such as essential oils or the products of chemical synthesis, and for verifying its purity. aesacademy.orgrsc.org The retention time from the GC component provides an additional layer of identification. cmbr-journal.com

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of the elemental composition of this compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio of an ion with extremely high precision, typically to four or more decimal places. wgtn.ac.nzcore.ac.uk This accuracy allows for the calculation of a unique elemental formula.

For this compound, the calculated monoisotopic mass is 112.088815002 Da. nih.gov An HRMS measurement yielding a value extremely close to this theoretical mass provides strong evidence for the chemical formula C₇H₁₂O, distinguishing it from other potential compounds that might have the same nominal mass. sci-hub.se This technique is indispensable in synthetic chemistry and natural product research to confirm the identity of newly synthesized compounds or isolated natural products. wgtn.ac.nzcore.ac.uk

| Parameter | Theoretical Value | Technique |

| Elemental Composition | C₇H₁₂O | - |

| Exact Monoisotopic Mass | 112.088815002 Da | High-Resolution Mass Spectrometry (HRMS) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. pages.dev The technique involves directing X-rays onto a single crystal of a compound. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, creating a unique diffraction pattern. pages.dev Mathematical analysis of this pattern allows for the generation of an electron density map, from which the exact positions of atoms, bond lengths, and bond angles can be determined. pages.devmdpi.com

For this compound, which is a liquid at standard temperature and pressure, obtaining a single crystal suitable for X-ray diffraction would require low-temperature crystallization techniques. While the scientific literature contains a reference linking (E)-Hepta-2,6-dien-1-ol with X-ray crystallography, detailed structural data from such an analysis is not widely available in public databases. rsc.org The successful application of this method would provide unequivocal proof of the molecule's stereochemistry and conformation in the solid state.

Theoretical and Computational Chemistry Studies on Hepta 2,6 Dien 1 Ol

Electronic Properties Analysis

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular bonding, charge delocalization, and the stabilizing effects of hyperconjugative interactions within a molecule. materialsciencejournal.orgicm.edu.pl This analysis transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into a set of localized orbitals that align with the familiar Lewis structure concepts of bonds, lone pairs, and empty orbitals. The core of NBO analysis in the context of hyperconjugation is the examination of donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. uba.ar The stabilization energy, E(2), associated with these interactions is calculated using second-order perturbation theory and provides a quantitative measure of their significance. icm.edu.pl

Key hyperconjugative interactions expected in Hepta-2,6-dien-1-ol include:

n(O) → σ(C1-C2) and n(O) → σ(C1-H):** The lone pairs on the hydroxyl oxygen can donate electron density into the anti-bonding orbitals of adjacent C-C and C-H bonds. This delocalization stabilizes the molecule and can influence the bond lengths and reactivity of the carbinol center.

π(C=C) → π(C=C):* Interactions between the two double bonds, though separated by a methylene (B1212753) bridge, can be analyzed. More significant are the interactions with adjacent single bonds.

π(C=C) → σ(C-C) and π(C=C) → σ(C-H):** Electron density from the π-bonds can delocalize into the anti-bonding σ* orbitals of neighboring single bonds, contributing to the stability of the dienol system.

The stabilization energy E(2) for these interactions quantifies their importance. A higher E(2) value indicates a stronger interaction and greater stabilization. For instance, the interaction between an oxygen lone pair and an adjacent anti-bonding orbital can have a stabilization energy of several kcal/mol. materialsciencejournal.org

Table 1: Illustrative NBO Analysis of Key Hyperconjugative Interactions in this compound This table presents hypothetical E(2) values based on typical computational results for similar functional groups to illustrate the expected outcomes of an NBO analysis.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| n(O) | σ(C1-C2) | 5.8 | Lone Pair → σ |

| π(C2=C3) | σ(C1-C2) | 3.2 | π → σ |

| π(C2=C3) | σ(C4-C5) | 4.5 | π → σ |

| σ(C4-H) | π(C2=C3) | 2.1 | σ → π |

| σ(C5-H) | π(C6=C7) | 2.5 | σ → π |

Spin Density Computations in Radical Intermediates

Computational chemistry provides essential tools for studying the properties of transient species like radical intermediates. Spin density computations, typically performed using methods like Density Functional Theory (DFT), determine the distribution of the unpaired electron within a radical. cdnsciencepub.com This information is crucial for predicting the radical's stability, reactivity, and preferred reaction pathways.

For this compound, radical intermediates can be formed through various mechanisms, such as hydrogen abstraction from the hydroxyl group (-O•), the allylic C4 position, or the bis-allylic C5 position. Each of these radicals would exhibit a unique spin density distribution.

Alkoxyl Radical (Hepta-2,6-dien-1-oxyl): If a hydrogen atom is abstracted from the hydroxyl group, an alkoxyl radical is formed. The majority of the spin density would be localized on the oxygen atom. However, some delocalization onto the adjacent C1 and C2 atoms through hyperconjugation is expected.

Allylic Carbon Radical: Hydrogen abstraction from the C4 position would generate a resonance-stabilized allylic radical. The unpaired electron's spin density would be delocalized primarily across the C2, C3, and C4 atoms.

Bis-allylic Carbon Radical: Abstraction from the C5 position would form a pentadienyl-type radical, where the spin density is significantly delocalized over five carbon atoms (C3, C4, C5, C6, and C7). This extensive delocalization makes it a particularly stable radical intermediate.

Understanding the spin density distribution is key to predicting subsequent reactions. For example, in a radical cyclization reaction, the bond will form at the atom bearing the highest spin density. Computational studies can model these radical intermediates and calculate the spin density on each atom, providing a quantitative picture of the unpaired electron's location. unibe.ch

Table 2: Hypothetical Spin Density Distribution in a Radical Intermediate of this compound This table illustrates the calculated spin density distribution for the resonance-stabilized radical formed by H-abstraction from the C5 position, highlighting the delocalization of the unpaired electron.

| Atom | Hypothetical Spin Density |

| C3 | +0.45 |

| C4 | -0.20 |

| C5 | +0.55 |

| C6 | -0.21 |

| C7 | +0.48 |

| Other Atoms | < ±0.05 |

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating complex reaction mechanisms, allowing researchers to map out potential energy surfaces, identify intermediates and transition states, and calculate activation energies. researchgate.netdergipark.org.tr For this compound, methods like Density Functional Theory (DFT) can be used to investigate various potential reaction pathways, such as cyclizations, rearrangements, and oxidations. biorxiv.org

A prominent example is the investigation of intramolecular cyclization reactions. This compound is a precursor for the formation of five- or six-membered rings through radical or metal-catalyzed pathways. Computational modeling can:

Identify Intermediates: Locate the stable structures of all intermediates along a proposed reaction coordinate, such as the initial radical species or organometallic complexes.

Locate Transition States (TS): Find the geometry of the highest energy point (the transition state) connecting two intermediates. This is the bottleneck of the reaction step.

Calculate Energy Barriers: Determine the activation energy (ΔG‡) for each step, which is the energy difference between the reactant and the transition state. This allows for the prediction of the most favorable pathway. For instance, the model can predict whether a 5-exo or 6-endo cyclization is kinetically preferred by comparing their respective activation barriers. acs.org

For example, in a free-radical cyclization initiated by abstraction of a hydrogen atom, computational models can compare the energy barriers for the formation of a cyclopentylcarbinyl radical versus a cyclohexenyl radical, thus predicting the likely ring size of the product. acs.org

Table 3: Hypothetical Calculated Energetics for Competing Cyclization Pathways of a this compound Radical Intermediate This table provides an example of how computational modeling can be used to compare the kinetic and thermodynamic favorability of different mechanistic pathways.

| Reaction Pathway | Transition State (TS) | Activation Energy (ΔG‡) (kcal/mol) | Reaction Energy (ΔG_rxn) (kcal/mol) | Predicted Outcome |

| 5-exo-trig Cyclization | TS_5-exo | 7.5 | -15.2 | Kinetically Favored |

| 6-endo-trig Cyclization | TS_6-endo | 10.1 | -12.8 | Kinetically Disfavored |

| 7-endo-trig Cyclization | TS_7-endo | 14.3 | -8.5 | Kinetically Disfavored |

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Computational chemistry plays a vital role in the prediction of spectroscopic data, which serves as a powerful method for structure verification and interpretation of experimental spectra. acs.org By calculating properties like vibrational frequencies (IR), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis), a direct comparison between theoretical and experimental data can be made. researchgate.net

For this compound, DFT calculations can predict its key spectroscopic features:

Infrared (IR) Spectroscopy: Calculations can produce a theoretical vibrational spectrum. The frequencies corresponding to specific bond stretches and bends (e.g., O-H stretch, C=C stretch, C-O stretch) can be compared to an experimental IR spectrum. A good agreement between the calculated and observed frequencies and intensities confirms the molecule's structure and vibrational assignments. researchgate.net Often, calculated frequencies are scaled by a small factor to better match experimental results due to approximations in the computational method and the neglect of anharmonicity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated and correlated with experimental values. This is particularly useful for assigning complex spectra and resolving ambiguities in stereochemistry. The accuracy of these predictions allows for the confident assignment of each proton and carbon in the molecule. mdpi.com

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum by calculating the energies of electronic transitions, such as the π → π* transition associated with the conjugated diene system.

This correlation between predicted and experimental data is a cornerstone of modern chemical analysis. It not only confirms the identity of a synthesized compound but also provides deeper insight into its electronic structure and conformational properties. researchgate.netresearchgate.net

Table 4: Illustrative Comparison of Predicted and Experimental Spectroscopic Data for this compound This table demonstrates the typical correlation between computationally predicted spectroscopic parameters and experimentally measured values.

| Spectroscopic Parameter | Calculated Value | Experimental Value | Assignment |

| IR Frequency (cm⁻¹) | 3640 (scaled) | ~3630 | O-H Stretch (free) |

| 3085 (scaled) | ~3080 | =C-H Stretch | |

| 1670 (scaled) | ~1665 | C=C Stretch (trans) | |

| 1645 (scaled) | ~1640 | C=C Stretch (vinyl) | |

| ¹³C NMR Shift (ppm) | 133.5 | 132.8 | C3 |

| 128.9 | 129.5 | C2 | |

| 64.2 | 63.9 | C1 | |

| ¹H NMR Shift (ppm) | 5.75 | 5.71 | H2/H3 |

| 4.10 | 4.08 | H1 |

Applications of Hepta 2,6 Dien 1 Ol in Complex Organic Synthesis

Role as a Key Intermediate in the Synthesis of Natural Products and Bioactive Analogs

Hepta-2,6-dien-1-ol serves as a crucial starting material or key intermediate in the total synthesis of various natural products and their biologically active analogs. Its diene functionality is particularly amenable to cyclization reactions, forming the core structures of many complex molecules.

One notable example is its use in the synthesis of (-)-Zampanolide, a potent microtubule-stabilizing agent isolated from marine sponges with promising anticancer properties. wgtn.ac.nz In a synthetic approach to this complex macrolide, a derivative of this compound was utilized to construct a key fragment of the molecule. wgtn.ac.nz The synthesis involved the reduction of a corresponding ester to afford the desired dienol intermediate. wgtn.ac.nz

Furthermore, derivatives of this compound have been employed in the synthesis of pheromones. For instance, the asymmetric synthesis of (3Z,6R)-3-methyl-6-isopropenyl-3,9-decadien-1-yl acetate, a component of the California red scale pheromone, utilized a chiral synthon derived from (E)-2,6-heptadienoic acid, a close relative of this compound. cdnsciencepub.comresearchgate.net This highlights the importance of the heptadiene framework in constructing insect sex pheromones.

The table below summarizes key natural products and bioactive analogs synthesized using this compound or its close derivatives.

| Natural Product/Analog | Synthetic Role of this compound Derivative | Reference |

| (-)-Zampanolide | Intermediate for a key molecular fragment | wgtn.ac.nz |

| California Red Scale Pheromone | Precursor to a key chiral synthon | cdnsciencepub.comresearchgate.net |

Construction of Polycyclic and Spirocyclic Frameworks

The unique structural features of this compound make it an excellent substrate for constructing complex polycyclic and spirocyclic systems. These intricate molecular architectures are prevalent in many natural products and medicinally important compounds.

A significant application involves tandem reactions to create polycyclic γ-lactams. In one study, (2E)-hepta-2,6-dien-1-ol was used as the starting material in a one-pot sequence involving an Overman rearrangement, ring-closing metathesis (RCM), and a Kharasch cyclization to yield a bicyclic γ-lactam. gla.ac.uk This demonstrates the utility of the dienol in efficiently building complex heterocyclic structures.

The dienol is also instrumental in the synthesis of spirocyclic compounds. Spirocycles, which contain two rings connected by a single common atom, are of great interest in medicinal chemistry. beilstein-journals.org Research has shown that rhodium-catalyzed cycloaddition of carbonyl ylides can be employed with derivatives of this compound to synthesize spiro[furo[2,3-a]indolizine-2,3'-oxindoles]. rsc.org Additionally, the synthesis of spiro[2.4]hepta-4,6-dienes, which are versatile intermediates, can be achieved through methods applicable to diene-containing structures. researchgate.net The Diels-Alder reaction of spirobicyclic cyclopentadiene (B3395910) derivatives, which can be prepared from precursors related to this compound, provides access to spiro tricyclic polyoxygenated compounds. researchgate.net

| Framework Type | Synthetic Strategy | Starting Material | Resulting Structure | Reference |

| Polycyclic γ-lactam | Tandem Overman rearrangement/RCM/Kharasch cyclization | (2E)-hepta-2,6-dien-1-ol | Bicyclic γ-lactam | gla.ac.uk |

| Spiro[furo[2,3-a]indolizine-2,3'-oxindole] | Rhodium-catalyzed cycloaddition of carbonyl ylides | (E)-Hepta-2,6-dien-1-ol derivative | Spiro[furo[2,3-a]indolizine-2,3'-oxindole] | rsc.org |

| Spiro tricyclic polyoxygenated compounds | Diels-Alder reaction | Spirobicyclic cyclopentadiene derivative | Spiro tricyclic polyoxygenated compound | researchgate.net |

Asymmetric Synthesis Utilizing Dienol Chirality and Derivatives

The chirality of this compound and its derivatives plays a pivotal role in asymmetric synthesis, enabling the stereocontrolled formation of complex molecules. The strategic placement of the hydroxyl group and the double bonds allows for the introduction of chirality that can be transferred through subsequent reactions.

An important application is found in the synthesis of pheromones. For example, the asymmetric synthesis of a component of the California red scale pheromone involved the 1,4-addition of an isopropenylmagnesium bromide to an amide derived from (E)-2,6-heptadienoic acid. cdnsciencepub.com This key step established the desired stereocenter with high enantiomeric excess. cdnsciencepub.com Similarly, the chiral aldehyde needed for the synthesis was prepared via an asymmetric 1,4-addition to an imine derived from (E)-2,6-heptadienal. cdnsciencepub.comresearchgate.net

These examples underscore the utility of the hepta-2,6-dienyl scaffold in asymmetric transformations, where the existing chirality in a derivative directs the stereochemical outcome of subsequent bond-forming events.

Development of Novel Synthetic Methodologies Employing Dienol Substrates

This compound and its derivatives are valuable substrates for the development of new synthetic methods, often serving as test cases for novel catalytic systems and reaction cascades.

One such development is the use of tandem reactions for the synthesis of polycyclic γ-lactams. gla.ac.uk A one-pot process combining an Overman rearrangement, ring-closing metathesis, and a Kharasch cyclization was successfully demonstrated using (2E)-hepta-2,6-dien-1-ol. gla.ac.uk This work highlights the potential for creating molecular complexity in a single operation from a relatively simple starting material. Microwave-assisted versions of these tandem processes have also been developed, leading to accelerated synthesis times. gla.ac.uk

Furthermore, the intramolecular copper(I)-catalyzed photobicyclization of 3,6-dimethylhepta-1,6-dien-3-ol, a related dienol, has been a key step in a versatile synthetic scheme for producing bicyclo[3.2.0]heptan-endo-2-ol derivatives. capes.gov.br These bicyclic compounds are themselves valuable intermediates for the synthesis of natural products like grandisol. capes.gov.br

Preparation of Functionalized Molecules for Advanced Materials Research

While primarily recognized for its role in organic synthesis, the structural motifs accessible from this compound also have potential applications in materials science. The ability to construct rigid and functionalized polycyclic and spirocyclic frameworks is of interest for the design of novel organic materials.

The synthesis of polycyclic γ-lactams from this compound provides access to core structures that are found in various bioactive molecules but also can be envisioned as components of new polymers or functional materials. gla.ac.uk The development of tandem processes to create these structures efficiently makes them more accessible for such explorations. gla.ac.uk Although direct applications in advanced materials are still an emerging area, the synthetic versatility of this compound positions it as a valuable tool for creating novel molecular building blocks for future materials research. ontosight.ai

Future Perspectives and Emerging Research Avenues

Green Chemistry Approaches in Dienol Synthesis

The principles of green chemistry are increasingly central to the development of synthetic methodologies, aiming to reduce environmental impact and enhance safety. sigmaaldrich.com For the synthesis of dienols, this involves a shift away from traditional volatile organic solvents and hazardous reagents towards more sustainable alternatives. rsc.org

Key research directions include:

Bio-Based and Greener Solvents: There is a growing emphasis on replacing conventional petrochemical solvents with bio-based alternatives derived from renewable feedstocks. sigmaaldrich.comwikipedia.org Solvents like bio-ethanol, 2-methyltetrahydrofuran (B130290) (derived from lignocellulosic waste), and ethyl lactate (B86563) (from corn starch) offer comparable performance to traditional solvents like toluene (B28343) and acetone (B3395972) but with a significantly lower environmental footprint. wikipedia.orgresearchgate.net Water, being non-toxic and renewable, is also a highly attractive medium for certain reactions, particularly in biphasic catalytic systems that facilitate catalyst recovery and recycling. rsc.orgresearchgate.net

Catalyst Development: Research is focused on developing highly efficient and selective catalysts that minimize waste. This includes atom-efficient catalytic methodologies for producing fine chemicals. rsc.org For instance, manganese-catalyzed reactions have been shown to directly produce α,β-unsaturated amides from alcohols, with water and dihydrogen as the only byproducts, a principle that could be extended to dienol synthesis. organic-chemistry.org Similarly, ruthenium-based catalysts are used for the selective hydrogenation of unsaturated carbonyl compounds to produce unsaturated alcohols. google.com

Waste Reduction: The ultimate goal of green chemistry is to design processes that are inherently less wasteful. This can be achieved through "telescoping" multi-step syntheses into one-pot catalytic cascade processes, which avoids the need for isolating intermediates and reduces solvent usage. rsc.org

Table 1: Comparison of Conventional vs. Green Solvents in Organic Synthesis

| Feature | Conventional Solvents (e.g., Toluene, Dichloromethane) | Green Solvents (e.g., Water, Bio-ethanol, 2-MeTHF) |

| Source | Petrochemical (Fossil Fuels) | Renewable (Biomass, Waste) sigmaaldrich.comwikipedia.org |

| Toxicity | Often high, can be carcinogenic or mutagenic | Generally low to moderate wikipedia.org |

| Environmental Impact | Contribute to smog formation, soil and water contamination | Biodegradable, lower carbon footprint sigmaaldrich.com |

| Safety | Often flammable, volatile, with inhalation hazards | Lower flammability and volatility, reduced health risks |

| Recyclability | Can be difficult and energy-intensive | Often easier, especially in biphasic systems rsc.org |

Flow Chemistry and Continuous Synthesis of Heptadienols

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a traditional batch reactor, is revolutionizing the synthesis of fine chemicals and pharmaceuticals. seqens.comneuroquantology.com This technology offers significant advantages for the synthesis of heptadienols and other unsaturated alcohols. wikipedia.org

Key benefits and research areas include:

Enhanced Safety and Control: Flow reactors utilize small volumes, which drastically improves safety, especially when dealing with hazardous reagents or highly exothermic reactions. vapourtec.commt.commt.com The high surface-area-to-volume ratio of microreactors allows for superior heat transfer and precise temperature control, preventing hotspots and side reactions. wikipedia.orgvapourtec.comnih.gov This level of control is crucial for achieving high selectivity in the synthesis of specific dienol isomers.

Increased Efficiency and Scalability: Continuous flow processes can operate for extended periods, leading to higher throughput compared to batch methods. seqens.comresearchgate.net Scaling up production is more straightforward, as it involves running the system for longer or adding more reactors in parallel, rather than re-engineering large-scale batch reactors. seqens.com This technology allows for rapid reaction optimization by quickly varying parameters like residence time, temperature, and stoichiometry. vapourtec.com

Access to Novel Reaction Conditions: Flow chemistry enables the use of conditions that are often unattainable or unsafe in batch processing, such as high pressures and temperatures above the solvent's boiling point. mt.commt.com This can lead to faster reactions, higher yields, and even new chemical transformations that were previously inaccessible. nih.govnih.gov For example, highly reactive intermediates like organolithium species can be generated and used in situ with precise control, which is difficult to manage in large-scale batch reactions. nih.gov

Table 2: Advantages of Flow Chemistry vs. Batch Processing for Dienol Synthesis

| Parameter | Batch Processing | Flow Chemistry |

| Safety | Higher risk with hazardous/exothermic reactions due to large volumes. vapourtec.com | Inherently safer due to small reactor volumes and superior heat control. mt.commt.com |

| Process Control | Difficult to maintain uniform temperature and mixing. | Precise control over temperature, pressure, and residence time. seqens.commt.com |

| Scalability | Complex, often requires significant process redevelopment. | Simpler scale-up by extending run time or parallelization. seqens.com |

| Efficiency | Subject to downtime between batches. | Enables continuous production with higher throughput. seqens.com |

| Reaction Discovery | Limited by safety constraints of conventional equipment. | Allows exploration of novel reaction conditions (high T/P), enabling new discoveries. nih.govnih.gov |

Bio-inspired Synthetic Strategies for Dienols

Nature provides a rich blueprint for efficient and highly selective chemical transformations. Bio-inspired and biocatalytic strategies aim to harness the power of enzymes and mimic natural processes to synthesize complex molecules like dienols under mild, environmentally friendly conditions. rsc.org

Emerging research avenues in this area include:

Enzymatic Synthesis: Enzymes such as aldolases and transketolases are powerful tools for stereoselective carbon-carbon bond formation, a key step in building the backbone of dienols. taylorfrancis.com For instance, variants of D-fructose-6-phosphate aldolase (B8822740) (FSA) can be used in biocatalytic aldol (B89426) reactions. nih.gov The use of engineered enzymes, such as transaminases, can install chiral groups with high selectivity, often in the final steps of a synthesis. youtube.com These enzymatic reactions are typically performed in water under mild temperature and pH conditions.

Biomimetic Catalysis: This approach involves designing smaller, non-enzymatic catalysts that mimic the function of an enzyme's active site. For example, chiral pyridoxal (B1214274) catalysts have been developed to mimic enzyme-catalyzed aldol reactions, facilitating the synthesis of chiral β-hydroxy-α-amino acid esters from simple precursors. rsc.orgresearchgate.net This strategy combines the efficiency of biological processes with the flexibility of traditional organic synthesis.

Cascade Reactions: A hallmark of biosynthesis is the use of multi-enzyme cascades where the product of one reaction becomes the substrate for the next in a seamless, one-pot process. Researchers are developing synthetic cascades that combine multiple catalytic steps (chemo- or biocatalytic) to produce complex molecules from simple starting materials without isolating intermediates. nih.gov For example, a two-step, one-pot process combining an aldolase reaction with a reductive amination has been developed to synthesize amino-polyols. nih.gov

Development of Advanced Characterization Techniques for Dynamic Processes

A deep understanding of reaction kinetics, mechanisms, and the behavior of transient intermediates is crucial for optimizing the synthesis of hepta-2,6-dien-1-ol. The development of advanced, in-situ characterization techniques allows chemists to monitor reactions in real-time, providing a wealth of data that is not available from traditional offline analysis. mt.commt.com

Key techniques and their applications include:

In-situ Spectroscopy: Techniques like Fourier-transform infrared (FTIR), Raman, and UV-visible spectroscopy allow for the continuous monitoring of reactant consumption and product formation directly within the reaction vessel or flow reactor. mt.comfiveable.meperkinelmer.com This provides real-time kinetic data, helps identify reaction intermediates, and enables rapid process optimization. mt.comfiveable.me For example, in-situ FTIR can be integrated into flow systems to provide immediate feedback on reaction performance. mt.com

Operando Characterization: This powerful approach involves studying catalysts under actual working conditions. nih.gov Techniques such as operando X-ray absorption spectroscopy (XAS) and scanning tunneling microscopy (STM) provide detailed information on the dynamic structural changes a catalyst undergoes during a reaction, helping to identify the true active sites and understand deactivation mechanisms. acs.orgmdpi.com

Hyphenated Techniques: The combination, or "hyphenation," of separation techniques with powerful spectroscopic detectors provides comprehensive analytical capabilities. ijnrd.orgchemijournal.com Methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for identifying reaction products and byproducts. ijarnd.com More advanced hyphenations, such as LC-NMR, allow for the separation of complex mixtures followed by detailed structural elucidation of each component. ijarnd.com These techniques are essential for analyzing complex reaction mixtures generated during dienol synthesis. ajrconline.org

Table 3: Advanced Techniques for Real-Time Reaction Monitoring

| Technique | Information Provided | Application in Dienol Synthesis |

| In-situ FTIR/Raman Spectroscopy | Real-time concentration of reactants, products, and intermediates; kinetic data. mt.comfiveable.me | Monitoring reaction progress, optimizing conditions (temperature, pressure, catalyst loading), identifying transient species. mt.com |

| Operando XAS/XRD | Dynamic changes in catalyst electronic and crystal structure during reaction. acs.org | Understanding catalyst activation, deactivation, and the nature of the active site under process conditions. nih.gov |

| In-situ NMR Spectroscopy | Detailed structural information on species in solution; quantitative analysis. | Elucidating reaction mechanisms and identifying intermediates without sample workup. researcher.life |

| Hyphenated Chromatography (GC-MS, LC-MS) | Separation and identification of individual components in a complex mixture. ijarnd.comslideshare.net | Quantifying product yield and purity, identifying byproducts, and analyzing reaction outcomes. ajrconline.org |

Q & A

Q. What are the optimal synthetic routes for Hepta-2,6-dien-1-ol and its derivatives?

this compound derivatives, such as (4S,5R,E)-4-allyl-5-((tert-butyldimethylsilyloxy)methyl)this compound, can be synthesized via TBSCl-mediated protection of α,β-unsaturated esters under anhydrous conditions (CH₂Cl₂, Et₃N, DMAP) . Microwave-assisted methods using Lewis acids like Zn(OTf)₂ in toluene achieve high yields (99%) of hepta-2,6-dienoate esters, which can be reduced to the alcohol . Key parameters include reaction time (15 minutes under microwaves) and solvent selection to avoid side reactions.

Q. How can structural characterization of this compound be performed effectively?

Use a combination of ¹H NMR and mass spectrometry to resolve stereochemical ambiguities. For example, ¹H NMR can determine product ratios in diastereomeric mixtures (e.g., E/Z isomers), as demonstrated in microwave-assisted Claisen rearrangements . High-resolution mass spectrometry (HRMS) or ChemSpider ID cross-referencing (e.g., ID 121253 for bicyclo[3.2.0]hepta-2,6-diene derivatives) aids in verifying molecular formulas .

Q. What safety protocols are critical when handling this compound analogs?

Safety guidelines for structurally similar compounds (e.g., 3,7-dimethyl-2,6-octadien-1-ol) recommend avoiding skin/eye contact (Safety Direction 1, 4) and using PPE due to irritant properties (Warning Statement 5) . Flush contaminated skin/eyes immediately with water and consult poison control centers in case of exposure .

Advanced Research Questions

Q. How do reaction mechanisms differ between thermal and photochemical conditions for this compound derivatives?

Photochemical reactions of bicyclo[3.2.0]hepta-2,6-diene derivatives involve radical cation intermediates, as evidenced by ESR studies. These intermediates undergo consecutive rearrangements (e.g., norbornadiene → cycloheptatriene) under UV irradiation, unlike thermal pathways . Mechanistic studies require trapping radical species with matrix isolation techniques and validating outcomes via isotopic labeling or computational modeling .

Q. What analytical challenges arise in quantifying stereochemical outcomes of this compound reactions?

Stereoisomeric ratios (e.g., E/Z configurations) in complex mixtures require advanced NMR techniques (e.g., NOESY for spatial proximity analysis) or chiral chromatography. For example, microwave-assisted [3+2] annelations produce distinct diastereomers detectable via ¹H NMR coupling constants . Discrepancies in literature data (e.g., bicyclo[3.2.0]hepta-2,6-diene vs. hepta-4,6-dien-1-ol derivatives) necessitate cross-validation with X-ray crystallography or DFT calculations .

Q. How do stereochemical configurations influence biological activity or reactivity in this compound derivatives?

Stereocenters in derivatives like (2E,6E)-3,7-dimethylnona-2,6-dien-1-ol significantly affect intermolecular interactions. For instance, cis-Lanceol (a C15H24O derivative) exhibits distinct bioactivity compared to trans isomers due to spatial alignment of hydroxyl and alkyl groups . Comparative studies using enantioselective synthesis (e.g., Sharpless epoxidation) and bioassays (e.g., enzyme inhibition) are recommended .

Q. What methodologies address contradictions in reported physicochemical properties of this compound analogs?

Discrepancies in logP values or boiling points (e.g., 3,7-dimethylnona-2,6-dien-1-ol: reported bp 244.9°C vs. predicted 230–240°C) require standardized measurement protocols. Use NIST Chemistry WebBook data for benchmarking and validate via gas chromatography (GC) with internal standards . For polar derivatives, reverse-phase HPLC with evaporative light scattering detection (ELSD) improves accuracy .

Methodological Notes for Data Interpretation

- Contradiction Analysis : Compare spectroscopic data across studies (e.g., NMR shifts in bicyclo[3.2.0]hepta-2,6-diene vs. hepta-1,5-dien-3-ol) to identify systematic errors .

- Stereochemical Assignments : Use Mosher’s ester analysis or circular dichroism (CD) for absolute configuration determination .

- Safety Compliance : Adhere to ECHA dossier guidelines for toxicological assessments and HPV (High Production Volume) protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.